molecular formula C7H7F3N2O2S B2853466 3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 2490406-16-9

3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2853466
CAS No.: 2490406-16-9
M. Wt: 240.2
InChI Key: QDBWZDLSFODOIJ-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine is a versatile chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique chemical structure, which includes a methylsulfonyl group and a trifluoromethyl group attached to a pyridine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic synthesis. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the methylsulfonyl group via sulfonation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the production rates and reduce the overall environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar pyridine ring structure but with a chloro group instead of a methylsulfonyl group.

    5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine: This compound features a trimethylsilyl group, which imparts different chemical properties.

Uniqueness

3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups. This combination of functional groups provides a distinct set of chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

3-methylsulfonyl-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-15(13,14)5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBWZDLSFODOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490406-16-9
Record name 3-methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine
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